4-(2-Phenylhydrazinyl)cyclohexa-3,5-diene-1,2-dione
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Overview
Description
4-(2-Phenylhydrazinyl)cyclohexa-3,5-diene-1,2-dione is a chemical compound known for its unique structure and reactivity It belongs to the class of hydrazones and is characterized by the presence of a phenylhydrazinyl group attached to a cyclohexa-3,5-diene-1,2-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Phenylhydrazinyl)cyclohexa-3,5-diene-1,2-dione typically involves the reaction of phenylhydrazine with cyclohexa-3,5-diene-1,2-dione. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, resulting in the desired compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
4-(2-Phenylhydrazinyl)cyclohexa-3,5-diene-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the dione moiety to diol derivatives.
Substitution: The phenylhydrazinyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under mild conditions.
Major Products
The major products formed from these reactions include quinone derivatives, diol derivatives, and various substituted hydrazones, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(2-Phenylhydrazinyl)cyclohexa-3,5-diene-1,2-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research has explored its use as a precursor for the development of pharmaceutical agents.
Industry: It is utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 4-(2-Phenylhydrazinyl)cyclohexa-3,5-diene-1,2-dione involves its interaction with cellular components. The compound can undergo redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, resulting in apoptosis or cell death. The molecular targets include enzymes involved in redox homeostasis and signaling pathways related to cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-1,4-benzoquinone: Similar in structure but lacks the hydrazinyl group.
2-Hydroxy-5-methoxy-3-hexyl-cyclohexa-2,5-diene-1,4-dione: A derivative with different substituents on the cyclohexadiene ring.
Uniqueness
4-(2-Phenylhydrazinyl)cyclohexa-3,5-diene-1,2-dione is unique due to the presence of the phenylhydrazinyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
6833-64-3 |
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Molecular Formula |
C12H10N2O2 |
Molecular Weight |
214.22 g/mol |
IUPAC Name |
4-phenyldiazenylbenzene-1,2-diol |
InChI |
InChI=1S/C12H10N2O2/c15-11-7-6-10(8-12(11)16)14-13-9-4-2-1-3-5-9/h1-8,15-16H |
InChI Key |
YEKGDBDTKZUJES-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC(=C(C=C2)O)O |
Origin of Product |
United States |
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